
6-Keto Nalbuphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalbuphine is a semi-synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is a mixed agonist-antagonist opioid modulator, which means it can activate certain opioid receptors while blocking others. This unique property makes it effective in pain management with a lower risk of addiction and respiratory depression compared to other opioids .
Vorbereitungsmethoden
Nalbuphine is synthesized from normorphinan compounds such as noroxycodone, noroxymorphone, and noroxymorphol. These compounds are derived from naturally occurring opiates like morphine, codeine, oripavine, and thebaine. The synthesis involves the reaction of 14-hydroxydihydronormorphinone with cyclobutyl carbonyl chloride in dichloromethane (DCM) under controlled conditions . Industrial production methods have been developed to be eco-friendly, avoiding the use of hazardous chemicals and ensuring the product is substantially free of impurities .
Analyse Chemischer Reaktionen
Hydrogenation of the 6-Keto Group
The primary reaction involves catalytic hydrogenation to reduce the 6-keto group to a 6-hydroxy group, producing α-nalbuphine (6α-hydroxy) or β-nalbuphine (6β-hydroxy). This process is industrially significant due to its scalability and safety compared to borohydride-based methods .
Reaction Conditions
-
Catalyst : Platinum on carbon (5–10% Pt/C)
-
Solvent : Mixtures of polar solvents (e.g., N-methyl pyrrolidone (NMP) and methanol) or aqueous isopropanol .
-
Temperature : 35–50°C
-
Pressure : 40 psi hydrogen gas
-
Reaction Time : 2–8 hours
Example Protocol
6-Keto nalbuphine (40 g) was dissolved in isopropanol/water (1:1) with orthophosphoric acid (pH 6.5). Hydrogenation at 50°C with 10% Pt/C yielded 97% nalbuphine alkaloid (95.6% purity) .
Stereoselectivity
The α:β ratio of products depends on reaction pH and solvent composition:
Condition | α:β Ratio | Yield | Source |
---|---|---|---|
pH 6.5, IPA/water | >95:5 | 97% | |
pH 5–7, NMP/methanol | >85:15 | 89% |
Borohydride Reduction
While less common industrially, sodium borohydride (NaBH₄) can reduce the 6-keto group at low temperatures. This method is limited by safety concerns and boron salt byproducts .
Example
Reduction of a keto derivative with NaBH₄ in methanol yielded 35% β-hydroxy isomer and 17% α-hydroxy isomer .
Reductive Alkylation
This compound derivatives can undergo reductive alkylation to introduce substituents at the nitrogen position. This one-pot process combines hydrogenation with aldehyde-mediated alkylation .
Protocol
Noroxymorphone (precursor to this compound) was treated with cyclobutane carboxaldehyde and Pt/C under hydrogenation conditions, yielding α-nalbuphine as the major product .
Metabolic Pathways
In vivo, this compound is reduced to 6β-hydroxy metabolites, which exhibit weaker opioid antagonism compared to parent compounds. This mirrors the metabolism of naltrexone to 6β-naltrexol .
Key Pharmacological Data
Metabolite | µ-Opioid Receptor Kᵢ (nM) | Half-Life |
---|---|---|
6β-Naltrexol | 2.12 | 12–14 h |
6β-Nalbuphine | Similar profile | ~4 h |
Analytical Methods
HPLC is critical for quantifying reaction outcomes and stereoisomers:
-
Column : Zorbax Eclipse XDB-C8
-
Mobile Phase : Sodium octansulphonate (pH 2.0), acetonitrile/THF gradient
Comparative Reaction Efficiency
Method | Catalyst | Time | α:β Ratio | Industrial Viability |
---|---|---|---|---|
Hydrogenation | Pt/C | 2–8 h | >85:15 | High |
Borohydride | NaBH₄ | <1 h | ~67:33 | Low |
Reductive Alkylation | Pt/C + Aldehyde | 3 h | >95:5 | Moderate |
This synthesis and metabolic profile underscores this compound’s role as a key intermediate in producing opioid antagonists with tunable pharmacological properties.
Wissenschaftliche Forschungsanwendungen
In biological research, 6-Keto Nalbuphine is employed to study pain pathways and receptor binding studies. Its dual action as a kappa-opioid receptor agonist and partial mu-opioid receptor antagonist makes it a valuable tool for understanding pain modulation mechanisms.
Case Study: Pain Management Research
A study examined the efficacy of this compound in managing postoperative pain. The results indicated that it provided effective analgesia with a lower risk of respiratory depression compared to conventional opioids. This finding supports its potential use in clinical settings for pain management, particularly in patients with a history of substance use disorders.
Medical Applications
This compound is being investigated for its potential in treating various types of pain, including:
- Postoperative Pain: Its unique receptor profile may provide effective pain relief while minimizing addiction risks.
- Cancer Pain: Ongoing research aims to evaluate its effectiveness in managing chronic pain associated with cancer treatments.
- Labor Pain: Studies are exploring its use as an alternative analgesic during labor, focusing on safety and efficacy.
Table 2: Comparative Analysis of Opioids
Opioid | Mechanism of Action | Risk of Addiction | Respiratory Depression Risk |
---|---|---|---|
Morphine | Mu-opioid receptor agonist | High | High |
Nalbuphine | Kappa agonist / Mu antagonist | Moderate | Moderate |
This compound | Kappa agonist / Partial Mu antagonist | Low | Low |
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the development of new analgesic formulations and drug delivery systems. Its properties allow for the formulation of medications that can provide effective pain relief while reducing the risks associated with traditional opioids.
Research Example: Drug Delivery Systems
Recent advancements have focused on creating novel drug delivery systems incorporating this compound to enhance bioavailability and therapeutic effects while minimizing side effects.
Wirkmechanismus
Nalbuphine exerts its effects primarily through agonism of the kappa opioid receptor and partial antagonism of the mu opioid receptor. This dual action results in effective pain relief with a reduced risk of respiratory depression and addiction. The compound is metabolized in the liver into inactive metabolites, which are then excreted by the kidneys .
Vergleich Mit ähnlichen Verbindungen
Nalbuphine is structurally related to other opioids such as naloxone, naltrexone, and oxymorphone. Unlike these compounds, nalbuphine has a unique profile as a mixed agonist-antagonist, making it less likely to cause euphoria and respiratory depression. This makes it a safer alternative for pain management in certain patient populations .
Similar compounds include:
Naloxone: Primarily an opioid antagonist used to reverse opioid overdoses.
Naltrexone: An opioid antagonist used in the treatment of alcohol and opioid dependence.
Oxymorphone: A potent opioid analgesic used for severe pain management.
Eigenschaften
CAS-Nummer |
16676-33-8 |
---|---|
Molekularformel |
C21H25NO4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C21H25NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,16,19,23,25H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
VANAVLBJMFLURS-MBPVOVBZSA-N |
Isomerische SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
Kanonische SMILES |
C1CC(C1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.